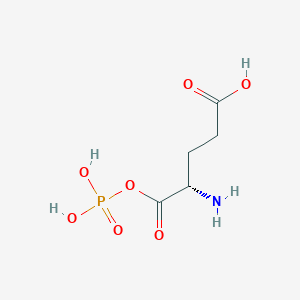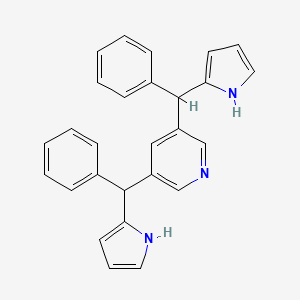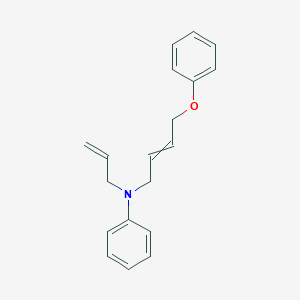![molecular formula C13H11NOS B12603836 [5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile CAS No. 649569-60-8](/img/structure/B12603836.png)
[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile is a heterocyclic compound that features a thiophene ring substituted with a methoxyphenyl group and an acetonitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. For instance, the Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene can be employed to synthesize thiophene derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound under controlled conditions, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, thiophene derivatives are investigated for their potential as enzyme inhibitors and receptor ligands. They exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Medicine
In medicine, thiophene derivatives are explored for their therapeutic potential. Compounds containing the thiophene ring have been found to possess significant pharmacological activities, making them candidates for drug development .
Industry
In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to their excellent electronic properties .
Mechanism of Action
The mechanism of action of [5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzo[b]thiophenes: These compounds share a similar thiophene core but differ in their substitution patterns.
Thiophene-2-carboxylic Acid Derivatives: These compounds have a carboxylic acid group attached to the thiophene ring and are used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit specific biological activities and makes it a valuable building block in organic synthesis .
Properties
CAS No. |
649569-60-8 |
|---|---|
Molecular Formula |
C13H11NOS |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-[5-(4-methoxyphenyl)thiophen-3-yl]acetonitrile |
InChI |
InChI=1S/C13H11NOS/c1-15-12-4-2-11(3-5-12)13-8-10(6-7-14)9-16-13/h2-5,8-9H,6H2,1H3 |
InChI Key |
OTUPJBZJRXIZAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CS2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-, (HCl salt)](/img/structure/B12603754.png)


![1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12603765.png)


![[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile](/img/structure/B12603780.png)
![Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12603786.png)
![(10Z)-3,8,19-triazatetracyclo[10.7.0.02,7.013,18]nonadeca-1(12),2(7),3,5,8,10,13,15,17-nonaene](/img/structure/B12603787.png)
![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
![6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603813.png)
propanedinitrile](/img/structure/B12603821.png)
![tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane](/img/structure/B12603829.png)

